

# (1H-indol-3-yl)methanamine hydrochloride

## synonyms and alternative names

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: (1*H*-indol-3-yl)methanamine hydrochloride

Cat. No.: B1393279

[Get Quote](#)

An In-depth Technical Guide to **(1H-indol-3-yl)methanamine Hydrochloride** for Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

### Abstract

**(1H-indol-3-yl)methanamine hydrochloride**, a key heterocyclic building block, serves as a pivotal scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and diverse applications. We delve into its role in the development of novel therapeutic agents, including anti-inflammatory, neurotrophic, and antibacterial compounds. The narrative emphasizes the rationale behind experimental choices and provides detailed protocols, adhering to the principles of scientific integrity and expertise. This document is intended to be an essential resource for researchers and professionals engaged in the exploration and utilization of indole-based compounds in pharmaceutical development.

## Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.<sup>[1][2][3]</sup> Among the vast family of indole derivatives, (1*H*-indol-3-yl)methanamine and its hydrochloride salt stand out as versatile intermediates. Its structure, featuring a reactive primary amine

tethered to the C3 position of the indole ring, provides a strategic anchor point for the synthesis of more complex molecules.<sup>[4]</sup> This guide offers an in-depth exploration of **(1H-indol-3-yl)methanamine hydrochloride**, from its fundamental chemical identity to its applications in cutting-edge drug discovery programs. We will examine its synthesis, characterization, and its role as a scaffold for compounds targeting a range of diseases, thereby providing a holistic view for researchers in the field.<sup>[5][6]</sup>

## Nomenclature and Chemical Identification

Precise identification of a chemical entity is paramount for reproducible scientific research. **(1H-indol-3-yl)methanamine hydrochloride** is known by several synonyms and is cataloged under various chemical identifiers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and use in biological assays compared to its free base form.

| Identifier             | Value                                                                                                           | Source              |
|------------------------|-----------------------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name             | (1H-indol-3-yl)methanamine hydrochloride                                                                        | <a href="#">[7]</a> |
| Synonyms               | 3-(Aminomethyl)indole hydrochloride, Indole-3-methanamine hydrochloride, 1H-Indol-3-ylmethanamine hydrochloride | <a href="#">[4]</a> |
| CAS Number             | 1266692-14-1 (for hydrochloride); 22259-53-6 (for free base)                                                    | <a href="#">[7]</a> |
| Molecular Formula      | C <sub>9</sub> H <sub>11</sub> ClN <sub>2</sub>                                                                 | <a href="#">[7]</a> |
| Molecular Weight       | 182.65 g/mol                                                                                                    | <a href="#">[7]</a> |
| PubChem CID            | 472107 (for free base)                                                                                          | <a href="#">[4]</a> |
| InChI (hydrochloride)  | InChI=1S/C9H10N2.C1H/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5,10H2;1H                                         | <a href="#">[7]</a> |
| SMILES (hydrochloride) | C1=CC=C2C(=C1)C(=CN2)CN.Cl                                                                                      | <a href="#">[7]</a> |

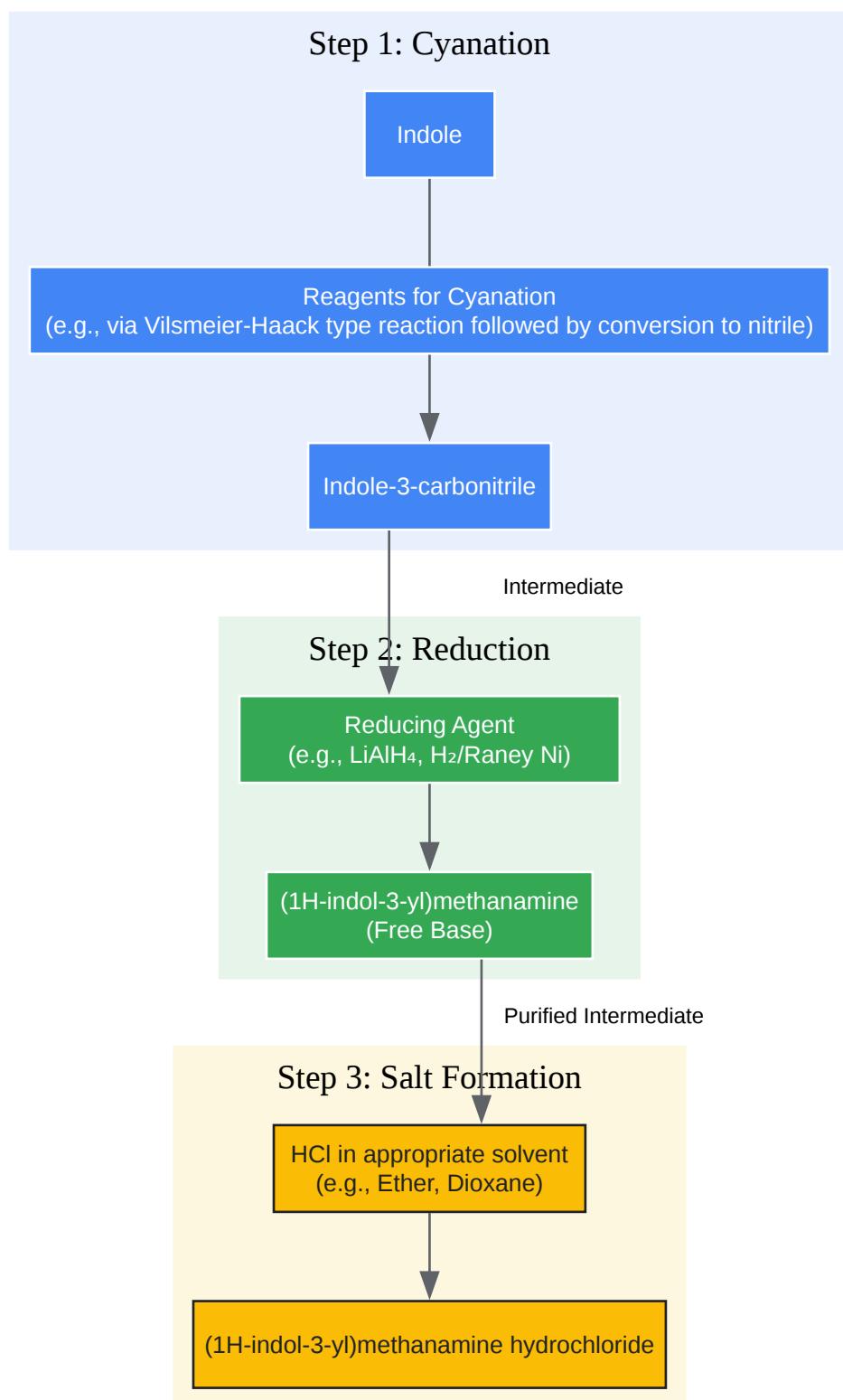
## Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of **(1H-indol-3-yl)methanamine hydrochloride** is crucial for its effective use in synthesis and biological studies.

## Physicochemical Data

| Property      | Value                                                             | Notes                                                                       |
|---------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Physical Form | Solid                                                             |                                                                             |
| Melting Point | 104-107 °C (free base)                                            | [4]                                                                         |
| Solubility    | The hydrochloride salt is expected to have good water solubility. | The product is water soluble, and may spread in water systems.[8]           |
| pKa           | The primary amine would be protonated at physiological pH.        | Indole-3-methanamine is a very strong basic compound (based on its pKa).[9] |

## Spectroscopic Characterization


While specific spectra for the hydrochloride salt are not readily available in public databases, the characteristic spectroscopic features can be predicted based on the structure of the free base, (1H-indol-3-yl)methanamine. The following is a representative interpretation of expected spectroscopic data.

- $^1\text{H}$  NMR: The proton NMR spectrum would exhibit characteristic signals for the indole ring protons, typically in the aromatic region ( $\delta$  7-8 ppm). The methylene protons of the aminomethyl group would appear as a singlet or a multiplet depending on the solvent and pH, likely in the range of  $\delta$  3.5-4.5 ppm. The N-H protons of the indole and the amine would also be present, with their chemical shifts being solvent and concentration-dependent.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the eight carbons of the indole ring and one for the aminomethyl carbon. The indole carbons would resonate in the aromatic region ( $\delta$  100-140 ppm), while the methylene carbon would appear in the aliphatic region (typically  $\delta$  30-50 ppm).[10]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the free base ( $m/z \approx 146.08$ ).
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the indole and the primary amine (around  $3200\text{-}3400\text{ cm}^{-1}$ ), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the indole ring.

# Synthesis of (1H-indol-3-yl)methanamine Hydrochloride

The synthesis of **(1H-indol-3-yl)methanamine hydrochloride** can be achieved through various synthetic routes. A common and effective method involves the reduction of indole-3-carbonitrile. This approach is often favored due to the ready availability of the starting material and the high efficiency of the reduction step.

## Synthetic Workflow Overview

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(1H-indol-3-yl)methanamine hydrochloride**.

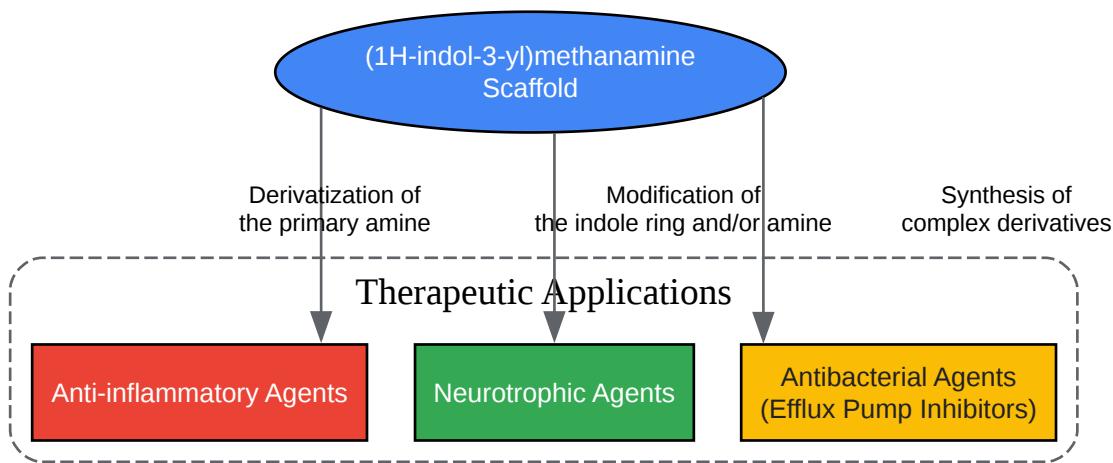
## Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis based on common laboratory practices for the reduction of nitriles to primary amines.

### Step 1: Reduction of Indole-3-carbonitrile to (1H-indol-3-yl)methanamine

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride ( $\text{LiAlH}_4$ ) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- **Addition of Starting Material:** Dissolve indole-3-carbonitrile in anhydrous THF and add it dropwise to the stirred suspension of  $\text{LiAlH}_4$  at 0 °C. The choice of a powerful reducing agent like  $\text{LiAlH}_4$  is crucial for the efficient conversion of the nitrile to the primary amine.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture to 0 °C and cautiously quench the excess  $\text{LiAlH}_4$  by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This carefully controlled work-up is essential for safety and to facilitate the precipitation of aluminum salts.
- **Isolation:** Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude (1H-indol-3-yl)methanamine free base.

### Step 2: Formation of the Hydrochloride Salt


- **Dissolution:** Dissolve the crude (1H-indol-3-yl)methanamine in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
- **Acidification:** Slowly add a solution of hydrogen chloride in diethyl ether or dioxane to the stirred solution of the free base.
- **Precipitation and Isolation:** The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield

**(1H-indol-3-yl)methanamine hydrochloride** as a solid.

## Applications in Research and Drug Development

**(1H-indol-3-yl)methanamine hydrochloride** is a valuable building block for the synthesis of a wide array of biologically active molecules. Its utility stems from the reactivity of the primary amine, which allows for diverse chemical modifications.

### Scaffold for Novel Therapeutic Agents



[Click to download full resolution via product page](#)

Caption: (1H-indol-3-yl)methanamine as a versatile scaffold in drug discovery.

### Anti-inflammatory and Neurotrophic Agents

Recent studies have highlighted the potential of 3-aminomethylindole derivatives as multifunctional agents for treating neurodegenerative diseases.<sup>[5]</sup> These compounds have been shown to potently inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF- $\alpha$ ) in microglial cells, which are key mediators of neuroinflammation.<sup>[5]</sup> The mechanism of action for these anti-inflammatory effects involves the suppression of the MAPK/NF- $\kappa$ B signaling pathways.<sup>[5]</sup> Furthermore, some derivatives have demonstrated the ability to promote neurite outgrowth, suggesting a potential for neuronal repair.<sup>[5]</sup>

### Antibacterial Agents and Efflux Pump Inhibitors

The emergence of antibiotic-resistant bacteria is a major global health threat. One mechanism of resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Derivatives of 1-(1H-indol-3-yl)ethanamine, which can be synthesized from (1H-indol-3-yl)methanamine, have been identified as potent inhibitors of the NorA efflux pump in *Staphylococcus aureus*.<sup>[6]</sup> These compounds can restore the efficacy of antibiotics like ciprofloxacin against resistant strains.<sup>[6]</sup> This highlights the potential of the (1H-indol-3-yl)methanamine scaffold in developing novel strategies to combat antibiotic resistance.

## Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **(1H-indol-3-yl)methanamine hydrochloride**.

- Hazard Identification: The free base is classified as acutely toxic if swallowed.<sup>[11]</sup> The hydrochloride salt should be handled with similar precautions. It may cause skin and eye irritation.<sup>[12]</sup>
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.<sup>[13]</sup> Work in a well-ventilated area or a chemical fume hood.<sup>[13]</sup>
- Handling: Avoid contact with skin and eyes.<sup>[8]</sup> Do not breathe dust.<sup>[8]</sup> Wash hands thoroughly after handling.<sup>[12]</sup>
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[13]</sup> The compound may be hygroscopic.<sup>[8][12]</sup>
- Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.<sup>[8]</sup>

## Conclusion

**(1H-indol-3-yl)methanamine hydrochloride** is a foundational building block in the synthesis of a diverse range of biologically active compounds. Its straightforward synthesis and the reactivity of its primary amine group make it an attractive starting material for medicinal chemists. The demonstrated applications of its derivatives in developing anti-inflammatory, neurotrophic, and antibacterial agents underscore its significance in modern drug discovery.

This guide provides a comprehensive overview to aid researchers in harnessing the full potential of this versatile indole derivative.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(1H-indol-3-yl)ethanamine derivatives as potent *Staphylococcus aureus* NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1H-Indol-3-yl)methanamine Hydrochloride [lgcstandards.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. (1H-Indol-3-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [(1H-indol-3-yl)methanamine hydrochloride synonyms and alternative names]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1393279#1h-indol-3-yl-methanamine-hydrochloride-synonyms-and-alternative-names>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)